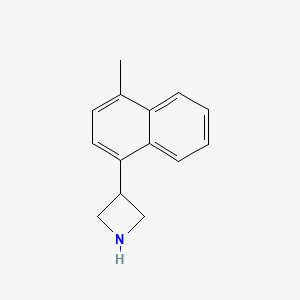

3-(4-Methylnaphthalen-1-yl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-(4-methylnaphthalen-1-yl)azetidine |

InChI |

InChI=1S/C14H15N/c1-10-6-7-13(11-8-15-9-11)14-5-3-2-4-12(10)14/h2-7,11,15H,8-9H2,1H3 |

InChI Key |

IFUWAUMXQAMQBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C3CNC3 |

Origin of Product |

United States |

Role of Naphthalene Moiety As a Privileged Scaffold in Structure Activity Relationship Sar Studies

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is recognized in medicinal chemistry as a "privileged scaffold." researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, appearing frequently in a wide range of biologically active compounds. nih.gov Naphthalene's prevalence in numerous FDA-approved drugs and natural products underscores its versatility and importance in drug discovery. nih.govekb.eg

The broad spectrum of pharmacological activities associated with naphthalene-containing molecules includes anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govijpsjournal.com Its utility in structure-activity relationship (SAR) studies stems from several key features:

Rigid Aromatic Core: The flat, rigid structure of the naphthalene moiety provides a well-defined shape for interacting with biological macromolecules.

Hydrophobic and π-Stacking Interactions: The extended π-system allows for strong hydrophobic and π-stacking interactions with aromatic amino acid residues in protein binding pockets.

Versatile Substitution: The naphthalene core offers multiple positions for substitution, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its biological activity. nih.govnih.govremedypublications.com

These characteristics make naphthalene an excellent anchor or core fragment for designing new ligands that target a diverse array of proteins. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Elucidation of 3 4 Methylnaphthalen 1 Yl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. A suite of NMR experiments would be necessary to fully characterize 3-(4-Methylnaphthalen-1-yl)azetidine .

High-Resolution 1D NMR (¹H, ¹³C) for Backbone and Substituent Confirmation

High-resolution one-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental framework for structural confirmation.

¹H NMR spectroscopy would be utilized to identify all the unique proton environments within the molecule. The expected spectrum would show distinct signals for the protons on the azetidine (B1206935) ring, the methyl group, and the naphthalene (B1677914) core. Key diagnostic features would include the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) which reveal information about neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aliphatic, aromatic, attached to a heteroatom). For This compound , distinct signals would be expected for the azetidine ring carbons, the methyl carbon, and the ten carbons of the naphthalene system.

A hypothetical data table for the primary NMR analysis is presented below. The exact values would need to be determined experimentally.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Azetidine CH | 3.5 - 4.5 | 50 - 65 |

| Azetidine CH₂ | 3.0 - 4.0 | 45 - 60 |

| Naphthalene-CH | 7.0 - 8.5 | 120 - 135 |

| Naphthalene-C | - | 125 - 140 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| NH (Azetidine) | 1.5 - 3.0 (broad) | - |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and the stereochemical relationships within the molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the azetidine ring and the naphthalene system.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more sensitive HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each ¹³C signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connection point between the azetidine ring and the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule.

Advanced NMR for Conformational Dynamics and Isomeric Purity

Advanced NMR techniques could be employed to study the dynamic behavior of the molecule, such as the ring-puckering of the azetidine moiety. Variable temperature (VT) NMR studies could reveal information about conformational exchange processes. Furthermore, high-field NMR, potentially using chiral solvating agents, would be a powerful tool to assess the isomeric purity of a synthesized sample, distinguishing between enantiomers or diastereomers if applicable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would offer corroborating evidence for the proposed structure, with characteristic fragments corresponding to the loss of the azetidine ring or portions of the naphthalene system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands.

A table of expected IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (azetidine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-N stretch (azetidine) | 1000 - 1250 |

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

Should a suitable single crystal of This compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration. This would provide an unambiguous confirmation of the molecule's stereochemistry and its packing in the crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography is a premier separation technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is employed in two distinct modes: achiral (for purity assessment) and chiral (for the separation of enantiomers).

Purity Assessment by Reversed-Phase HPLC:

The determination of chemical purity is a critical step in the characterization of a synthesized compound. A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The naphthalene moiety in this compound allows for sensitive detection using a UV detector.

A typical RP-HPLC method would utilize a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. By running a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer, compounds are eluted based on their hydrophobicity. The primary peak, corresponding to this compound, should be well-resolved from any minor peaks. The purity is then calculated based on the relative peak areas. For a high-purity sample, the area of the main peak should exceed 99% of the total peak area.

Interactive Data Table: Representative HPLC Purity Analysis Parameters

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape for basic compounds. |

| Mobile Phase B | Acetonitrile | Organic modifier; elution strength is increased with higher concentration. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak efficiency. |

| Detection | UV at 254 nm | The naphthalene ring system strongly absorbs UV light at this wavelength. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Expected Result | A major peak with a retention time of ~12.5 min, Purity > 99% by area. | Indicates a high-purity sample with the main compound well-separated. |

Chiral Separations for Enantiomeric Resolution:

Since this compound contains a stereocenter at the 3-position of the azetidine ring, it exists as a pair of enantiomers. Distinguishing and separating these enantiomers is crucial, as they can have different pharmacological and toxicological profiles. Chiral HPLC is the most effective method for this purpose. rdd.edu.iq This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral molecules. mdpi.com For a compound like this compound, a column such as a Chiralpak® IA (amylose derivative) or Chiralcel® OD (cellulose derivative) would be a suitable starting point for method development. The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), sometimes with a basic additive like diethylamine (B46881) to improve the peak shape of basic analytes. The goal is to achieve baseline separation of the two enantiomeric peaks, allowing for the determination of enantiomeric excess (e.e.).

Interactive Data Table: Representative Chiral HPLC Separation Parameters

| Parameter | Condition | Purpose |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | A versatile chiral stationary phase known for resolving a wide variety of racemates. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase conditions; the alcohol acts as a polar modifier, and the amine additive improves peak shape. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time on a chiral column. |

| Column Temperature | 25 °C | Standard ambient temperature for consistent chiral recognition. |

| Detection | UV at 254 nm | Utilizes the strong UV absorbance of the naphthalene chromophore. |

| Expected Result | Two baseline-separated peaks (e.g., tR1 = 8.2 min, tR2 = 9.5 min) | Demonstrates successful separation of the two enantiomers. |

| Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation, allowing for accurate quantification. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical formula to provide strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₅H₁₅N. Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). A highly purified sample is combusted in a specialized instrument, and the resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured. The experimental mass percentages are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered a validation of the proposed empirical formula.

Interactive Data Table: Elemental Analysis Data for C₁₅H₁₅N

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference (%) |

| Carbon (C) | 86.08% | 85.95% | -0.13% |

| Hydrogen (H) | 7.22% | 7.28% | +0.06% |

| Nitrogen (N) | 6.70% | 6.65% | -0.05% |

The hypothetical experimental data presented in the table show a strong correlation with the theoretical values calculated for the molecular formula C₁₅H₁₅N, providing robust support for the structural assignment of this compound.

Computational Chemistry and Theoretical Investigations of 3 4 Methylnaphthalen 1 Yl Azetidine

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

Quantum chemical methods are at the forefront of computational chemistry, offering a powerful lens through which to examine the electronic structure and predict the reactivity of molecules. These approaches, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which are fundamental to a molecule's chemical behavior. For a molecule such as 3-(4-Methylnaphthalen-1-yl)azetidine, these methods can elucidate the interplay between the compact, strained azetidine (B1206935) ring and the bulky, aromatic 4-methylnaphthalene group.

Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. researchgate.netcnr.it DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. cnr.it This approach has proven to be highly effective for predicting a wide range of molecular properties for organic compounds.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. researchgate.netstackexchange.com For this compound, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

Given the rotational freedom around the single bond connecting the azetidine and naphthalene (B1677914) rings, this compound can exist in multiple conformations. Conformational analysis using DFT explores the potential energy surface to identify different stable conformers and the energy barriers between them. acs.orgarxiv.org This analysis is vital for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. For instance, calculations might reveal the most stable orientation of the naphthalene ring relative to the azetidine ring, which can have significant implications for its interaction with other molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(azetidine)-C(naphthalene) | 1.52 Å |

| Bond Length | C(naphthalene)-C(methyl) | 1.51 Å |

| Bond Angle | N(azetidine)-C(azetidine)-C(naphthalene) | 118.5° |

| Dihedral Angle | C-N-C(azetidine)-C(naphthalene) | 175.0° |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgnih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would likely show the HOMO localized on the electron-rich naphthalene ring, while the LUMO might be distributed across both the naphthalene and azetidine moieties.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.95 |

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. libretexts.orgnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. youtube.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely reveal a negative potential around the nitrogen atom of the azetidine ring due to its lone pair of electrons, making it a potential site for protonation or hydrogen bonding. The π-system of the naphthalene ring would also show a region of negative potential. In contrast, the hydrogen atoms of the azetidine ring and the methyl group would exhibit positive potential.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. faccts.decardiff.ac.uk After a geometry optimization has found a stable structure, a frequency calculation confirms that it is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides the frequencies and intensities of the vibrational modes. faccts.de

Simulated IR and Raman spectra for this compound can be generated from these calculations. researchgate.netarxiv.org This allows for a detailed assignment of the vibrational modes observed in experimental spectra. For example, characteristic stretching frequencies for the C-H bonds of the aromatic naphthalene ring, the aliphatic azetidine ring, and the methyl group, as well as the C-N stretching of the azetidine ring, could be identified and compared with experimental data to confirm the molecule's structure.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation directly. chemeurope.compnas.org

While computationally more demanding than DFT, ab initio methods, particularly post-Hartree-Fock methods like MP2 and CCSD(T), can provide highly accurate predictions of molecular energies and properties, often referred to as "chemical accuracy". acs.orgrsc.org For a molecule like this compound, these high-level calculations could be employed to benchmark the results from more computationally efficient DFT methods or to investigate specific properties where high accuracy is paramount, such as reaction barriers or weak intermolecular interactions.

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can provide detailed insights into conformational changes, dynamic behavior, and interactions with the surrounding environment, such as solvent molecules.

For a molecule like this compound, MD simulations would be invaluable for understanding the dynamic interplay between the bulky, hydrophobic naphthalene moiety and the polar, strained azetidine ring. Simulations can predict how the molecule tumbles and folds in various solvents, revealing stable conformations and the orientation of the two main structural components relative to each other.

Research on analogous systems provides a framework for what to expect. Born–Oppenheimer Molecular Dynamics (BOMD) simulations on microhydrated naphthalene have shown that water molecules are highly mobile across the aromatic surface, even at low temperatures, indicating a loose binding defined by a shallow potential energy surface. nih.gov This suggests that the naphthalene portion of the title compound would have dynamic interactions with water, influencing its solubility and aggregation behavior. nih.gov Conversely, studies on other aryl azetidines have highlighted the importance of solvent pH in mediating intramolecular ring-opening, a process that could be modeled with MD to understand the conformational changes leading to decomposition. nih.gov

The interaction energy between the molecule and its environment is a key parameter derived from MD simulations. For instance, simulations of naphthalene on different clay mineral surfaces have quantified these interactions, showing stronger adsorption to surfaces with which it has favorable electrostatic interactions. mdpi.com Similar calculations for this compound in different solvents would be crucial for predicting its behavior in various chemical and biological environments.

| Mineral Surface | Interaction Type | Interaction Energy (kJ/mol) | Contributing Force |

|---|---|---|---|

| Montmorillonite | Naphthalene-Mineral | -374.8 | Primarily Electrostatic |

| Naphthalene-Naphthalene | -133.5 | ||

| Kaolinite | Naphthalene-Mineral | -192.5 | Primarily van der Waals |

| Naphthalene-Naphthalene | -78.7 |

Computational Prediction of Reaction Mechanisms and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), is an essential tool for elucidating reaction mechanisms, identifying intermediates, and calculating the structures and energies of transition states. acs.org This predictive power allows chemists to understand why certain reactions are favored over others and to design more efficient synthetic pathways.

For this compound, computational studies could investigate both its formation and its subsequent reactivity. The synthesis of the azetidine ring, a strained four-membered heterocycle, is often challenging. researchgate.netnih.govnih.gov DFT calculations have been successfully used to study the synthesis of analogous azetidines. For example, in a copper-catalyzed radical cyclization to form azetidines, DFT was used to calculate the free energy profiles for the competing 4-exo-dig and 5-endo-dig pathways, correctly predicting the experimentally observed regioselectivity. nih.gov

Similarly, the functionalization of the naphthalene ring can be modeled. DFT has been used to study the transition states and intermediates of η4,η4-haptotropic rearrangements in iridium complexes of naphthalene, with calculated thermodynamic parameters agreeing well with experimental NMR data. researchgate.net

| Pathway | Product | Control Type | Activation Free Energy (ΔGSol‡) (kcal/mol) | Reaction Free Energy (ΔGsol) (kcal/mol) |

|---|---|---|---|---|

| Single-Step C–N Bond Formation | Int-1' | Kinetic | 18.9 | -14.8 |

| Multi-Step Pathway | Precipitate | Thermodynamic | 29.8 | -100.4 |

Hirshfeld Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it creates a unique surface for each molecule, which can be color-mapped to show different properties, such as the distance to the nearest nucleus inside or outside the surface (dᵢ and dₑ). This analysis provides a detailed picture of how molecules pack together and which interactions are most significant.

For this compound, Hirshfeld analysis would reveal the dominant forces governing its solid-state structure. Studies on substituted naphthalene derivatives provide excellent models for the types of interactions to be expected. nih.govnih.gov These analyses typically show that H···H contacts account for the largest portion of the Hirshfeld surface, reflecting the prevalence of hydrogen atoms on the molecular periphery. nih.govnih.gov

Other crucial interactions for naphthalene derivatives include C···H/H···C contacts, which are characteristic of C—H···π stacking, and C···C contacts, indicating π–π stacking between the aromatic rings. nih.gov The azetidine moiety would introduce additional interactions. Crystal structures of azetidine itself show that N–H···N hydrogen bonds are the primary linking force, forming cooperative chains. ed.ac.uk For the title compound, if the azetidine nitrogen is a secondary amine, similar hydrogen bonding could occur. If it is a tertiary amine, dipole-dipole interactions involving the polar C-N bonds would play a more significant role.

The analysis is often summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the different intermolecular contacts.

| Interaction Type | Compound 1 (%) nih.gov | Compound 2 (%) nih.gov | Description |

|---|---|---|---|

| H···H | 64.6 | 42.3 | General van der Waals contacts |

| C···H/H···C | 27.1 | 40.3 | Represents C—H···π interactions |

| O···H/H···O | 5.2 | 15.7 | Hydrogen bonding or dipole-dipole contacts |

| C···C | - | - | Indicates π-π stacking |

Computational Guidance for Synthetic Route Development

Modern organic synthesis increasingly relies on computational tools to plan and optimize reaction pathways, reducing the need for trial-and-error experimentation. the-scientist.com This guidance can take two primary forms: predicting the feasibility of specific forward reactions or proposing complete multi-step pathways through retrosynthetic analysis. the-scientist.commit.edu

For a target like this compound, a forward-looking approach could be used to optimize the challenging azetidine ring formation. A recent study demonstrated this by using computational models to predict which pairs of alkenes and oximes would successfully react in a photocatalyzed [2+2] cycloaddition to form azetidines. mit.edumit.edu By calculating properties like frontier orbital energies, researchers could pre-screen dozens of potential substrate combinations, finding that their model's predictions were largely accurate when tested experimentally. mit.edumit.edu This approach saves significant time and resources.

| Alkene-Oxime Pair | Computational Prediction (Yield) | Experimental Result (Yield) | Accuracy of Prediction |

|---|---|---|---|

| Pair A | High Yield | 85% | Accurate |

| Pair B | Moderate Yield | 50% | Accurate |

| Pair C | Low/No Yield | <5% | Accurate |

| Pair D | High Yield | 78% | Accurate |

Exploration of Structure Activity Relationships Sar and Mechanistic Biological Inquiry Pre Clinical, in Vitro/in Silico Focus

Design Principles for Investigating SAR based on Azetidine (B1206935) and Naphthalene (B1677914) Moieties

The systematic investigation of the structure-activity relationships of 3-(4-Methylnaphthalen-1-yl)azetidine is guided by the distinct properties of its azetidine and naphthalene components. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, offers a rigid scaffold that can orient substituents in well-defined vectors. This conformational rigidity can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. The design of SAR studies would involve modifications at several key positions to probe the chemical space around this core structure.

Azetidine Moiety Modifications:

Substitution on the Azetidine Nitrogen: The secondary amine of the azetidine ring is a key site for modification. N-alkylation or N-acylation can significantly impact the compound's polarity, basicity, and potential for hydrogen bonding. These changes can influence pharmacokinetic properties and target engagement.

Stereochemistry at Position 3: The chiral center at the point of attachment of the naphthalene moiety is a critical determinant of biological activity. The synthesis and evaluation of individual enantiomers are essential to determine if the target interaction is stereospecific.

Introduction of Substituents on the Azetidine Ring: The placement of additional functional groups on the azetidine ring can explore further interactions with the target protein. For instance, hydroxyl or amino groups could introduce new hydrogen bonding opportunities.

Naphthalene Moiety Modifications:

Position of the Methyl Group: The location of the methyl group on the naphthalene ring can influence the molecule's interaction with hydrophobic pockets of a target protein. SAR studies would involve synthesizing analogs with the methyl group at different positions on the naphthalene core.

Substitution on the Naphthalene Ring: The introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the naphthalene ring can modulate the electronic properties and steric profile of the molecule. These modifications can impact binding affinity and selectivity. For instance, electron-withdrawing or electron-donating groups can alter the pi-pi stacking interactions with aromatic residues in a binding site.

Replacement of the Naphthalene Ring: The replacement of the naphthalene ring with other aromatic or heteroaromatic systems can help to define the optimal size, shape, and electronic properties required for biological activity.

The combination of these modifications would allow for a systematic exploration of the chemical space around the this compound scaffold, leading to a comprehensive understanding of its SAR.

In Vitro Biochemical and Biophysical Studies for Target Interaction Mechanisms (Excluding Clinical Data)

To understand how this compound interacts with its biological targets, a suite of in vitro biochemical and biophysical studies are employed. These assays provide quantitative data on binding affinity, kinetics, and the mechanism of action at the molecular level.

Should this compound be identified as an enzyme inhibitor, detailed kinetic studies are necessary to elucidate its mechanism of inhibition. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Key parameters determined from these studies include:

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

Mechanism of Inhibition: By analyzing the changes in the Michaelis-Menten parameters (Km and Vmax) in the presence of the inhibitor, the mode of inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed).

The following table presents hypothetical enzyme inhibition data for an analog of this compound, illustrating the type of information that would be generated.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| Analog A | Kinase X | 0.5 | 0.15 | Competitive |

| Analog B | Protease Y | 2.1 | 0.8 | Non-competitive |

If the target of this compound is a receptor, radioligand binding assays are commonly used to determine its binding affinity. These assays measure the displacement of a radiolabeled ligand that is known to bind to the receptor by the test compound.

The key parameters obtained from these assays are:

IC50: The concentration of the compound that displaces 50% of the radiolabeled ligand.

Ki: The inhibition constant, which reflects the affinity of the compound for the receptor.

The following interactive table shows hypothetical receptor binding data for analogs of this compound.

| Compound | Receptor Target | Radioligand | IC50 (nM) | Ki (nM) |

|---|---|---|---|---|

| Analog C | GPCR Z | [3H]-Ligand A | 50 | 25 |

| Analog D | Ion Channel W | [125I]-Ligand B | 120 | 60 |

To gain deeper insights into the thermodynamics of binding, biophysical techniques such as Isothermal Titration Calorimetry (ITC) are employed. ITC directly measures the heat change that occurs when a ligand binds to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information provides a complete thermodynamic profile of the binding event. For instance, a study on an azetidine-based STAT3 inhibitor revealed a binding affinity (K D) of 880 nM through ITC. researchgate.net

Other techniques that can be used to study protein-ligand interactions include:

Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (association and dissociation rates) and binding affinity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the protein-ligand complex in solution, identifying the specific amino acid residues involved in the interaction. nih.gov

Once a molecular target has been identified, in vitro cellular assays are used to investigate how this compound modulates cellular signaling pathways. These studies are performed in cultured cells and can involve a variety of techniques, such as:

Western Blotting: To measure the levels of specific proteins and their phosphorylation status, providing insights into the activation or inhibition of signaling cascades.

Reporter Gene Assays: To measure the activity of transcription factors and the expression of target genes.

Immunofluorescence Microscopy: To visualize the subcellular localization of proteins and the effects of the compound on cellular morphology.

For example, if this compound were to target a kinase in a cancer-related pathway, cellular assays would be used to confirm its ability to inhibit the phosphorylation of downstream substrates and to induce cell cycle arrest or apoptosis in cancer cell lines.

Computational Approaches in Mechanistic Biological Inquiry

Computational methods play a crucial role in modern drug discovery and are integral to the mechanistic investigation of compounds like this compound. These in silico techniques can predict and rationalize the binding of a ligand to its target, guide SAR studies, and help to interpret experimental data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, molecular docking studies of naphthalene-based chalcone (B49325) and pyrazoline compounds have been used to understand their interactions with the estrogen receptor-α.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the exploration of conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new analogs and to identify the key structural features that are important for activity.

These computational approaches, in conjunction with experimental data, provide a powerful platform for the mechanistic investigation of this compound and for the rational design of more potent and selective analogs.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding mode and affinity.

In a notable study, a series of 25 azetidine-bearing naphthalene derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.netresearchgate.net The X-ray crystallographic structure of Mpro (PDB ID: 6LU7) was utilized for these docking simulations. researchgate.netresearchgate.net The primary objective was to predict the binding poses of these compounds within the active site and to analyze the key molecular interactions responsible for stabilizing the ligand-protein complex.

The investigation revealed that several of the azetidine-naphthalene derivatives could be effectively accommodated within the Mpro active site. researchgate.netresearchgate.net Specifically, the analysis highlighted crucial interactions with key amino acid residues. researchgate.netresearchgate.net The naphthalene moiety, due to its aromatic nature, is likely to engage in π-π stacking and hydrophobic interactions with residues such as His41 and Met165. The azetidine ring, a saturated heterocycle, can participate in van der Waals interactions and potentially form hydrogen bonds, depending on the substitution pattern.

For the studied series of 25 derivatives, compounds 14 , 17 , 18 , and 22 were identified as having the most favorable binding interactions. researchgate.netresearchgate.net Their predicted binding poses indicated significant interactions with a panel of key residues within the Mpro active site, including Glu166, Gln192, Ala191, Thr190, Ser144, and Cys145. researchgate.netresearchgate.net These interactions are critical for the stabilization of the ligand within the binding pocket and are suggestive of inhibitory potential.

Interactive Data Table: Key Interacting Residues for Azetidine-Naphthalene Derivatives in the SARS-CoV-2 Mpro Active Site

| Compound ID | Interacting Residues |

| 14 | Glu166, Gln192, Ala191, Thr190, Ser144, Cys145 |

| 17 | Glu166, Gln192, Ala191, Thr190, Ser144, Cys145 |

| 18 | Glu166, Gln192, Ala191, Thr190, Ser144, Cys145 |

| 22 | Glu166, Gln192, Ala191, Thr190, Ser144, Cys145 |

Scoring functions are integral to molecular docking as they are used to estimate the binding affinity between a ligand and its target protein, allowing for the ranking of different compounds. nih.gov In the aforementioned study on azetidine-naphthalene derivatives targeting the SARS-CoV-2 Mpro, the "LibDock score" was utilized to rank the 25 compounds. researchgate.netresearchgate.net This score is a measure of the predicted binding affinity, with higher scores indicating a more favorable interaction.

While the precise numerical scores were not detailed in the available literature, it was reported that compounds 14 , 17 , 18 , and 22 exhibited the highest LibDock scores among the series. researchgate.netresearchgate.net This suggests that these specific derivatives are predicted to have a stronger binding affinity for the Mpro active site compared to the other compounds in the library. Such predictions are invaluable for prioritizing compounds for synthesis and biological evaluation.

Pharmacophore Modeling and Generation for Ligand Design

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a ligand to bind to a specific target. dovepress.com These models serve as templates for the design of new molecules with potentially improved activity.

For a compound like this compound, a pharmacophore model would likely include features such as:

A hydrophobic/aromatic feature: Representing the naphthalene ring system.

A hydrogen bond acceptor/donor feature: Associated with the nitrogen atom of the azetidine ring.

Additional hydrophobic features: Corresponding to the methyl group on the naphthalene ring.

In a study focused on the refinement of a pharmacophore model for histamine (B1213489) H3 receptor ligands, a series of naphthalene derivatives were synthesized and evaluated. nih.gov This work demonstrated the importance of specific pharmacophoric features, including their geometry, size, and charge, in determining binding affinity and selectivity. nih.gov By understanding these key features, novel and highly potent compounds were discovered. nih.gov

Interactive Data Table: Illustrative Pharmacophore Features for a Naphthalene-Based Scaffold

| Pharmacophore Feature | Description | Potential Corresponding Moiety |

| Aromatic Ring (AR) | Aromatic center for π-π stacking interactions | Naphthalene core |

| Hydrophobic (HY) | Non-polar region for hydrophobic interactions | Methyl group, azetidine ring |

| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond | Nitrogen atom in the azetidine ring |

| Positive Ionizable (PI) | Group that can be protonated at physiological pH | Amine in the azetidine ring |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound is not available, a study on azetidine-2-carbonitrile (B3153824) derivatives as antimalarial agents provides a relevant example of the methodology. nih.govresearchgate.net In this study, a QSAR model was developed that correlated the antimalarial activity of the compounds with their physicochemical properties (descriptors). nih.govresearchgate.net The robustness and predictive power of the model were validated using various statistical parameters. nih.govresearchgate.net

The selected model demonstrated a high coefficient of determination (R² = 0.9465) and a strong cross-validated R² (Q²cv = 0.8981), indicating a reliable correlation and good internal predictivity. nih.govresearchgate.net The external predictive ability was confirmed with an R²ext of 0.6915. nih.govresearchgate.net Such models are instrumental in identifying the key structural features that influence biological activity, thereby guiding the design of more potent analogs.

Interactive Data Table: Statistical Parameters of an Exemplary QSAR Model for Azetidine Derivatives

| Statistical Parameter | Value | Interpretation |

| R² | 0.9465 | High correlation between predicted and observed activity |

| R²adj | 0.9304 | Adjusted R² for the number of descriptors |

| Q²cv | 0.8981 | Good internal predictive ability |

| R²ext | 0.6915 | Good external predictive ability |

Fragment-Based Drug Design (FBDD) Principles in Scaffold Modification

FBDD is a drug discovery approach that starts with the identification of small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity. The azetidine ring is an attractive scaffold for FBDD due to its rigid structure and its ability to present substituents in well-defined spatial orientations.

The conformational rigidity of the azetidine scaffold can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the nitrogen atom provides a convenient handle for chemical modification, allowing for the exploration of different exit vectors and the introduction of various functional groups to probe the binding pocket. The use of azetidine-containing building blocks is a common strategy in the synthesis of compound libraries for drug discovery programs.

Homology Modeling of Relevant Biological Targets (if applicable)

In cases where the experimental three-dimensional structure of a biological target has not been determined, homology modeling can be employed to build a theoretical model. rjlbpcs.com This technique relies on the known structure of a homologous protein (the template) to predict the structure of the target protein. rjlbpcs.com

For a novel compound like this compound, if its biological target is a protein with no available crystal structure, a homology model could be constructed. For instance, if the target were a G-protein coupled receptor (GPCR), a known GPCR structure with a similar sequence could be used as a template. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template. Once a reliable model is generated, it can be used for molecular docking studies to predict the binding mode of this compound and to guide further lead optimization.

Chemical Reactivity and Derivatization Pathways of 3 4 Methylnaphthalen 1 Yl Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain, which is a principal driver of its reactivity. rsc.orgresearchwithrutgers.com This strain makes the ring more susceptible to cleavage than larger, more stable heterocyclic systems. However, it is generally more stable and easier to handle than the highly reactive three-membered aziridine (B145994) ring. researchwithrutgers.comrsc.org

The reactivity of the azetidine ring towards nucleophiles is a cornerstone of its chemistry, primarily involving attacks on the carbon atoms, which leads to ring-opening. Direct nucleophilic attack on the nitrogen atom is uncommon unless it is quaternized.

The nitrogen atom's lone pair of electrons makes it a Lewis base and a nucleophile itself. However, for a nucleophile to attack the ring, the ring's electrophilicity must be enhanced. This is typically achieved by activating the nitrogen atom, for example, through protonation in acidic media or by attaching an electron-withdrawing group (like a sulfonyl group). rsc.org This activation makes the adjacent carbon atoms (C2 and C4) more electrophilic and susceptible to attack by nucleophiles. The reaction is thermodynamically favored due to the release of approximately 26 kcal/mol of ring strain. rsc.orgnih.gov

A variety of nucleophiles can be employed to open the azetidine ring, leading to the formation of functionalized γ-substituted amine chains. This strain-release strategy is a powerful tool for synthesizing complex acyclic amines from a cyclic precursor. rsc.org

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Halide | HCl, HBr | γ-Haloamine | |

| Thiolate | PhSH / Base | γ-Aminosulfide | |

| Cyanide | NaCN | γ-Aminonitrile | |

| Organometallics | PhMgBr (Grignard) | γ-Aminoalkane |

Note: The table assumes prior N-activation of the azetidine ring (e.g., with a tosyl group) to facilitate the attack.

The lone pair of electrons on the azetidine nitrogen atom makes it nucleophilic, allowing it to react with a wide range of electrophiles. These reactions, which typically leave the ring intact, are fundamental for the derivatization of the azetidine scaffold. Common transformations include N-alkylation, N-acylation, and N-arylation.

N-alkylation with alkyl halides (SN2 reaction) and N-acylation with acyl chlorides or anhydrides are straightforward methods to introduce substituents onto the nitrogen atom. chemrxiv.org These functionalizations can significantly alter the molecule's physical and biological properties. Furthermore, the development of electrophilic azetidinylation reagents allows for the direct attachment of the azetidine motif to other molecules, highlighting the ring's utility as a building block in medicinal chemistry. chemrxiv.orgrsc.org

Table 2: Common N-Functionalization Reactions for Azetidines

| Reaction Type | Electrophilic Reagent | Reagent Example | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylazetidinium Salt |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetylazetidine |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride (TsCl) | N-Tosylazetidine |

| N-Arylation | Aryl Halide (Buchwald-Hartwig) | Bromobenzene | N-Phenylazetidine |

Reactivity of the Naphthalene (B1677914) Moiety

The 4-methylnaphthalen-1-yl substituent is an electron-rich aromatic system, making it reactive towards electrophiles. Its substitution pattern is governed by the directing effects of the existing alkyl and azetidinyl groups.

Naphthalene generally undergoes electrophilic aromatic substitution (EAS) preferentially at the α-position (C1) over the β-position (C2) because the carbocation intermediate formed during α-attack is better stabilized by resonance. pearson.comwordpress.com In 3-(4-Methylnaphthalen-1-yl)azetidine, the C1 and C4 positions are already substituted.

The directing effects of the substituents must be considered:

Azetidin-3-yl group (at C1): This is an alkyl-type substituent, which is generally an activating group and directs incoming electrophiles to the ortho and para positions (C2 and C8 on the first ring; C5 and C7 on the second ring).

Methyl group (at C4): This is also a strongly activating, ortho, para-directing group. chegg.com Its positions ortho to it are C3 and C5.

The combined influence of these two activating groups will strongly favor substitution on the substituted ring. The most activated and sterically accessible positions are C2, C5, and C8. The precise outcome can depend on the reaction conditions (kinetic vs. thermodynamic control), which is a known phenomenon in naphthalene chemistry, especially for reactions like sulfonation. youtube.com For instance, sulfonation at lower temperatures often yields the kinetically favored alpha-sulfonic acid, while higher temperatures can lead to the thermodynamically more stable beta-sulfonic acid. wordpress.comyoutube.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C5 and/or C8 |

| Bromination | Br₂, FeBr₃ | Substitution at C5 and/or C8 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Substitution at C5 or C8 (less reactive) |

| Sulfonation (Kinetic) | conc. H₂SO₄ (low temp.) | Substitution at C5 or C8 |

The methyl group attached to the naphthalene ring at C4 is a site for further chemical modification. It can undergo free-radical reactions or oxidation to introduce new functional groups.

A common transformation is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator, which converts the methyl group into a bromomethyl group. This benzylic bromide is a versatile synthetic intermediate, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid (1-azetidin-3-yl-naphthalene-4-carboxylic acid).

Table 4: Derivatization Reactions of the C4-Methyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) |

| Oxidation (Strong) | KMnO₄, H⁺/heat | Carboxylic Acid (-COOH) |

Interplay Between Azetidine Ring Strain and Naphthalene Substituent Effects

The chemical properties of this compound are not merely a sum of its parts; there is a significant interplay between the strained azetidine ring and the bulky, electron-rich naphthalene system.

The azetidine ring can act as a directing group for reactions on the naphthalene core. nih.gov The nitrogen atom can coordinate with organometallic reagents (like n-butyllithium) or transition metal catalysts, directing functionalization to the ortho positions (C2 and C8). nih.gov This directed ortho-metalation is a powerful strategy for regioselective synthesis that would be difficult to achieve through standard EAS methods.

Conversely, the electronic properties of the 4-methylnaphthalene group influence the azetidine ring. As an electron-donating aromatic system, it can increase the electron density on the azetidine nitrogen, potentially enhancing its basicity and nucleophilicity compared to azetidines with electron-withdrawing substituents. This can affect the rates of N-alkylation and N-acylation.

Furthermore, the steric bulk of the naphthalene substituent at the C3 position of the azetidine ring can influence the ring's conformation and its reactivity. It may sterically hinder the approach of reagents to one face of the azetidine ring, potentially leading to diastereoselective transformations on the ring itself or influencing the regioselectivity of ring-opening reactions. The strain within the four-membered ring can also impact the efficiency of catalytic processes where the molecule acts as a ligand, as the geometric constraints of the ring affect the stability and activity of the resulting metal complex. mdpi.com

Stereochemical Control in Reactions Involving the Azetidine Chirality Center

Controlling the stereochemistry at the C3 position of the azetidine ring is paramount for the synthesis of enantiomerically pure compounds, which is often a critical requirement for biologically active molecules. The strategies employed to achieve this control can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

Substrate-Controlled Diastereoselectivity: In molecules containing pre-existing stereocenters, the inherent chirality of the substrate can influence the stereochemical outcome of subsequent reactions. For a derivative of this compound that already possesses a chiral center, the bulky 4-methylnaphthalen-1-yl group would likely exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule. The conformational rigidity of the azetidine ring, coupled with the steric demands of the naphthyl substituent, would be a key determinant in the diastereomeric ratio of the product.

Reagent-Controlled and Catalyst-Controlled Enantioselectivity: For the asymmetric synthesis of this compound or its derivatives, where the chiral center is to be established, the use of chiral reagents or catalysts is indispensable.

Chiral Auxiliaries: One established approach involves the use of a chiral auxiliary attached to the azetidine nitrogen. This auxiliary can direct the stereoselective functionalization of the azetidine ring. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Asymmetric Catalysis: The development of asymmetric catalysis has provided powerful tools for the enantioselective synthesis of chiral molecules. For reactions involving the azetidine ring, chiral Lewis acids, Brønsted acids, or transition metal complexes can be employed to create a chiral environment that favors the formation of one enantiomer over the other. For instance, in reactions such as catalytic hydrogenation, alkylation, or arylation at a prochiral center on a precursor to this compound, the choice of chiral ligand on the metal catalyst would be critical in determining the enantiomeric excess of the product.

General Methodologies for Stereocontrol in Azetidine Chemistry:

While specific data for this compound is not available, research on analogous 3-aryl azetidines has highlighted several successful strategies for stereochemical control. These include:

Diastereoselective reduction of a 3-aroylazetidine using chiral reducing agents to establish a chiral hydroxyl group.

Enantioselective conjugate addition to 3-ylideneazetidines catalyzed by chiral metal complexes.

Dynamic kinetic resolution of racemic mixtures of 3-substituted azetidines.

The application of these general principles to the specific case of this compound would require dedicated experimental investigation. The electronic properties and steric bulk of the 4-methylnaphthalen-1-yl group would undoubtedly influence the reactivity and selectivity of such transformations.

Future Research Directions and Methodological Advancements for 3 4 Methylnaphthalen 1 Yl Azetidine

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure 3-(4-Methylnaphthalen-1-yl)azetidine is a critical area of future research. While methods for the synthesis of some substituted azetidines exist, the focus will be on developing novel pathways that offer high yields and excellent enantiomeric excess (e.e.) or diastereomeric ratios (d.r.). nih.govuni-muenchen.denih.govnih.gov

Future approaches will likely involve:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands (e.g., copper(I) with sabox ligands) or organocatalysts (e.g., chiral thioureas and squaramides), will be explored to induce asymmetry in the formation of the azetidine (B1206935) ring. nih.govnih.govbirmingham.ac.uk These catalysts can facilitate enantioselective cycloadditions, intramolecular C-H aminations, or ring-closing reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, can provide a straightforward entry to enantiopure azetidines. nih.gov This strategy, however, may be limited in the diversity of achievable stereoisomers.

Strain-Release Approaches: The functionalization of strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with organometallic reagents offers a powerful method for the diastereoselective synthesis of 3-substituted azetidines. uni-muenchen.de Future work will likely focus on the development of catalytic and enantioselective versions of these reactions.

Kinetic Resolution: The selective reaction of one enantiomer in a racemic mixture of this compound or a precursor, leaving the other enantiomer unreacted, is another viable strategy. This can be achieved using chiral catalysts or enzymes.

| Synthetic Strategy | Key Features | Potential for this compound |

| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Direct access to enantiopure target compound |

| Chiral Pool Synthesis | Utilizes readily available chiral precursors | Potentially limited stereochemical diversity |

| Strain-Release Approaches | Diastereoselective functionalization of strained rings | Access to diverse 3-substituted azetidines |

| Kinetic Resolution | Separation of enantiomers from a racemic mixture | Requires a suitable chiral resolving agent or catalyst |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. thescience.dev For this compound, these computational tools can be leveraged to accelerate research and development in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that are not immediately obvious to human chemists.

Reaction Outcome and Stereoselectivity Prediction: Machine learning models, such as Random Forest and LASSO, can be trained on existing reaction data to predict the outcome, yield, and stereoselectivity of synthetic transformations. researchgate.netnih.govbohrium.comresearchgate.net This predictive capability can significantly reduce the number of trial-and-error experiments required, saving time and resources. thescience.dev

De Novo Design: AI algorithms can be used to design novel derivatives of this compound with optimized properties, such as enhanced biological activity or improved pharmacokinetic profiles. These algorithms can explore vast chemical spaces to identify promising candidates for synthesis and testing.

Exploration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important. mpg.demagritek.com For the synthesis of this compound, the following techniques hold significant promise:

In-situ NMR Spectroscopy: Real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products as a reaction progresses. mpg.demagritek.comnih.govbeilstein-journals.org The use of hyperpolarized NMR, particularly for 15N, can offer significantly enhanced sensitivity, allowing for the detection of low-concentration intermediates. nih.gov

In-situ FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the disappearance of starting materials and the appearance of products by tracking characteristic vibrational frequencies. utwente.nlxjtu.edu.cnrsc.orgcnr.it It is particularly useful for determining reaction kinetics. rsc.org

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy and is often less sensitive to interference from solvents like water, making it suitable for a wider range of reaction conditions.

The data obtained from these real-time monitoring techniques will be invaluable for optimizing reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and selectivity.

Deeper Computational Mechanistic Studies to Guide Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the intricate details of reaction mechanisms. nih.govfrontiersin.orgresearchgate.netnih.gov For this compound, deeper computational studies can provide insights that are difficult or impossible to obtain through experimental means alone. Future research in this area will likely focus on:

Transition State Analysis: DFT calculations can be used to model the transition states of key steps in the synthesis of the azetidine ring, helping to elucidate the factors that control regioselectivity and stereoselectivity.

Substituent Effects: Computational studies can systematically investigate the electronic and steric effects of the 4-methylnaphthalen-1-yl group on the reactivity of the azetidine ring. This understanding can guide the design of derivatives with tailored properties.

Reaction Pathway Elucidation: For complex reactions with multiple potential pathways, computational modeling can help to identify the most likely mechanism by comparing the calculated energy barriers of different routes. rsc.org

The insights gained from these computational studies will provide a theoretical framework for the rational design of more efficient synthetic strategies and novel derivatives of this compound.

Application of the this compound Scaffold as a Probe for Specific Biological Pathways (Pre-clinical, Research Tool Focus)

The unique structural and physicochemical properties of the this compound scaffold make it an attractive candidate for the development of chemical probes to investigate biological pathways. The azetidine moiety can enhance the performance of fluorescent probes, and the naphthalene (B1677914) group provides a large, hydrophobic surface for potential molecular interactions. nih.govnih.govoregonstate.edursc.orgresearchgate.netacs.org

Future research will focus on:

Fluorescent Probes: The naphthalene moiety can be chemically modified to create a fluorescent reporter. Alternatively, the azetidine scaffold can be conjugated to known fluorophores, such as rhodamine or coumarin, to generate novel fluorescent probes for cellular imaging. researchgate.net The azetidine ring has been shown to suppress twisted intramolecular charge transfer (TICT), which can enhance the quantum yield and photostability of fluorophores. nih.gov

Affinity-Based Probes: By incorporating a reactive group, such as an acrylamide, onto the this compound scaffold, it can be converted into an affinity-based probe for identifying and studying specific protein targets through covalent labeling.

Photoaffinity Probes: The introduction of a photolabile group would allow for the light-induced covalent labeling of interacting biomolecules, providing a powerful tool for target identification and validation in a pre-clinical setting.

| Probe Type | Functional Modification | Application |

| Fluorescent Probe | Conjugation to a fluorophore or intrinsic fluorescence | Cellular imaging of specific biological targets or pathways |

| Affinity-Based Probe | Incorporation of a reactive group (e.g., acrylamide) | Covalent labeling and identification of protein targets |

| Photoaffinity Probe | Introduction of a photolabile group | Light-induced covalent labeling of interacting biomolecules |

Investigation of Chirality Influence on Molecular Recognition and Interactions (Pre-clinical)

The stereochemistry of a molecule is paramount in its interaction with the chiral environment of biological systems, such as proteins and nucleic acids. A key area of future research will be to investigate how the chirality of this compound influences its molecular recognition and biological interactions in a pre-clinical context. acs.orgresearchgate.netrsc.orgrsc.org

This will involve:

Synthesis of Enantiopure Isomers: The development of stereoselective synthetic methods (as discussed in section 7.1) will be a prerequisite for these studies.

Biophysical Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy will be employed to quantitatively assess the binding affinity and thermodynamics of each enantiomer with purified protein targets.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the enantiomers of this compound in complex with their biological targets. This will provide a detailed understanding of the specific molecular interactions that govern enantioselective recognition.

Cell-Based Assays: The differential effects of the individual enantiomers on cellular pathways and functions will be evaluated to correlate molecular interactions with biological outcomes.

By systematically investigating the influence of chirality, researchers can gain a deeper understanding of the structure-activity relationship of this compound class, which is essential for the development of selective and potent therapeutic agents or research tools.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(4-Methylnaphthalen-1-yl)azetidine derivatives, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic Substitution : Azetidine rings can be synthesized via nucleophilic substitution reactions. For example, 3-aminopropanol derivatives undergo multistep reactions to form azetidine precursors, with Lewis acid catalysts facilitating ring closure or cleavage .

- Functionalization : Post-synthesis functionalization (e.g., introducing methylnaphthalene groups) often involves coupling reactions. For instance, azetidine derivatives with aryl groups are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, optimized using palladium catalysts and ligands .

- Scale-Up : Azetidine dimerization and purification are achieved using trifluoroacetic acid (TFA) in acetonitrile or DMSO, followed by vacuum distillation or flash chromatography for high-purity yields (>90%) .

Q. How is the structure of this compound confirmed experimentally?

- Methodology :

- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions. For example, HMBC correlations identify connectivity between the azetidine nitrogen and aromatic protons, while NOESY data reveal spatial proximity of substituents .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for related naphthalene-containing azetidines in Acta Crystallographica .

- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., CHFNO for trifluoromethyl derivatives) .

Q. What are the typical reactivity patterns of azetidine rings in organic transformations?

- Methodology :

- Ring-Opening Reactions : Azetidines undergo nucleophilic ring-opening with alkyl halides or thiols, yielding γ-chloroamines or thiazolidinones. Lewis acids like BF·EtO enhance regioselectivity .

- Electrophilic Substitution : The azetidine nitrogen participates in electrophilic aromatic substitution, enabling functionalization with aryl halides or carbonyl groups under mild acidic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what computational tools guide catalyst selection?

- Methodology :

- Chiral Catalysts : Chiral phosphoric acids (CPAs) catalyze desymmetrization reactions. For example, Sun’s system uses adamantyl-substituted CPAs to achieve >90% enantiomeric excess (ee) via transition-state modeling .

- DFT Calculations : Computational studies (e.g., Gaussian 09) compare activation energies of tautomeric intermediates to predict selectivity. Mode A (thione tautomer activation) is often favored over Mode B (carbonyl activation) .

Q. What structure-activity relationships (SARs) govern the neuroprotective effects of azetidine derivatives, such as those observed in Parkinson’s disease models?

- Methodology :

- In Vitro Models : SH-SY5Y cells treated with MPP (a Parkinson’s neurotoxin) are used to assess mitochondrial protection. Key metrics include ROS reduction, Bcl-2/Bax ratio modulation, and caspase-3 inhibition .

- Substituent Effects : Derivatives with propoxymethyl-naphthalene groups (e.g., KHG26792) show enhanced blood-brain barrier penetration and GDNF upregulation compared to smaller substituents .

Q. How do this compound derivatives modulate NLRP3 inflammasome activity in neurodegenerative contexts?

- Methodology :

- Microglial Assays : BV2 microglial cells stimulated with LPS are used to quantify NLRP3 suppression. Western blotting detects reduced IL-1β and ASC speck formation, while ELISA measures TNF-α levels .

- Cathepsin B Inhibition : Azetidines like KHG26792 inhibit CTSB-mediated lysosomal rupture, a key NLRP3 activation pathway, validated via fluorogenic substrate assays (e.g., Z-FR-AMC cleavage) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for azetidine functionalization?

- Methodology :

- Cross-Study Analysis : Compare reaction yields under varying conditions (e.g., solvent polarity, temperature). For example, TFA in CHCN vs. DMSO alters azetidine dimerization rates (70% vs. quantitative yields) .

- Kinetic Profiling : Time-resolved NMR monitors intermediate stability. Unstable intermediates in SN1 pathways may explain lower reproducibility compared to SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.